N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2-dimethylpropanamide
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Overview
Description
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2-dimethylpropanamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. The presence of a sulfur atom in the thiophene ring makes this compound particularly interesting for various scientific applications.
Preparation Methods
The synthesis of N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2-dimethylpropanamide typically involves multiple steps. One common method starts with the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with ethyl cyanoacetate. This reaction produces 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, which can then be further modified to obtain the desired compound . The reaction conditions often involve mild temperatures and the use of organic solvents such as chloroform and hexane .
Chemical Reactions Analysis
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2-dimethylpropanamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium hydroxide, ethyl cyanoacetate, and phenyl isothiocyanate . The major products formed from these reactions often include different heterocyclic derivatives such as thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing various heterocyclic compounds. In biology and medicine, it has shown potential as an antitumor agent, with studies demonstrating its inhibitory effects on human cancer cell lines such as breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) . Additionally, it has applications in material science due to its unique electronic properties .
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2-dimethylpropanamide involves its interaction with various molecular targets and pathways. It has been shown to inhibit specific enzymes and proteins involved in cell proliferation and survival, leading to its antitumor effects . The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2-dimethylpropanamide is unique due to its specific ring structure and the presence of both cyano and amide functional groups. Similar compounds include 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide and (E)-N’-(3-cyano-4,5,6,7-tetrahydrobenzo thiophen-2-yl)-N,N-dimethyl-formamidine . These compounds share some structural similarities but differ in their specific functional groups and overall reactivity.
Properties
Molecular Formula |
C16H22N2OS |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C16H22N2OS/c1-16(2,3)15(19)18-14-12(10-17)11-8-6-4-5-7-9-13(11)20-14/h4-9H2,1-3H3,(H,18,19) |
InChI Key |
AABSXXIIENKUGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCCCC2)C#N |
Origin of Product |
United States |
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